3-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
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Overview
Description
3-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and more . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of various bacteria and cancer cells . This suggests that the compound may interact with its targets, leading to changes in cellular processes that result in the inhibition of cell growth or proliferation.
Biochemical Pathways
These could include pathways related to cell growth, proliferation, and survival, as well as pathways involved in the response to bacterial or viral infection .
Result of Action
These could include inhibition of cell growth or proliferation, induction of cell death, and modulation of immune responses .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one vary with different dosages in animal models . Threshold effects, as well as toxic or adverse effects at high doses, have been observed. More detailed studies are needed to fully understand these dosage-dependent effects.
Metabolic Pathways
3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multiple steps, including the formation of the benzothiazole and thiazole rings, followed by their coupling with the chromenone structure. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base.
Diazo-Coupling: This process involves the reaction of aniline derivatives with diazonium salts to form azo compounds.
Microwave Irradiation: This technique accelerates the reaction process by using microwave energy to heat the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
6-Fluorobenzo[d]thiazole Amides: These compounds share a similar benzothiazole structure and exhibit antimicrobial activity.
2-Arylbenzothiazoles: These compounds have a benzothiazole ring and are known for their biological activities, including anti-cancer properties.
Uniqueness
3-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is unique due to its combination of benzothiazole, thiazole, and chromenone structures, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
The compound 3-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C15H11FN2O3S |
Molecular Weight | 304.37 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, the structural similarity of This compound to known antimicrobial agents suggests potential effectiveness against various bacterial strains.
Case Study:
A study conducted by researchers on related benzothiazole derivatives revealed that compounds with similar functional groups exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 32 µg/mL against pathogens such as Klebsiella pneumoniae and Escherichia coli . Given the structural features of the target compound, it is hypothesized that it may possess comparable antimicrobial efficacy.
Anticancer Activity
The anticancer potential of thiazole and benzothiazole derivatives has been widely documented. The presence of fluorine in the structure enhances biological activity by increasing lipophilicity and bioavailability.
Research Findings:
In vitro studies have shown that compounds with similar scaffolds can inhibit cancer cell proliferation. For example, a derivative with a benzothiazole moiety demonstrated significant cytotoxicity against HeLa and MCF7 cancer cell lines with IC50 values below 10 µM . This suggests that This compound may also exhibit anticancer properties.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition: Many benzothiazole derivatives act as enzyme inhibitors, particularly targeting kinases and phosphodiesterases involved in cancer progression.
- DNA Interaction: Compounds with chromenone structures are known to intercalate into DNA, leading to disruption of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation: Some studies indicate that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .
Properties
IUPAC Name |
3-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10FN3O2S2/c20-11-5-6-13-16(8-11)27-19(21-13)23-18-22-14(9-26-18)12-7-10-3-1-2-4-15(10)25-17(12)24/h1-9H,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRJIPVRGSSSBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=NC5=C(S4)C=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10FN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.